molecular formula C16H30N2O2 B14553752 N-(1-Acetyl-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide CAS No. 61683-13-4

N-(1-Acetyl-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide

Cat. No.: B14553752
CAS No.: 61683-13-4
M. Wt: 282.42 g/mol
InChI Key: GRSQPHBQCOQBKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetyl-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide typically involves multiple steps, including the acetylation of piperidine derivatives. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-Acetyl-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Acetyl-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(1-Acetyl-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. The exact pathways and targets may vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-Acetyl-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide include other piperidine derivatives with acetyl and alkyl substituents. These compounds may share similar chemical properties and reactivity patterns.

Uniqueness

What sets this compound apart is its specific combination of functional groups and molecular configuration, which can result in unique chemical behavior and potential applications. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

61683-13-4

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

N-(1-acetyl-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C16H30N2O2/c1-8-15(6)10-14(17-12(4)19)11(3)16(7,9-2)18(15)13(5)20/h11,14H,8-10H2,1-7H3,(H,17,19)

InChI Key

GRSQPHBQCOQBKB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C(C(N1C(=O)C)(C)CC)C)NC(=O)C)C

Origin of Product

United States

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